ATL-801 was developed as part of a research initiative aimed at exploring the therapeutic potential of targeting adenosine receptors. The compound is classified as a small molecule antagonist specifically designed to inhibit the activity of the adenosine A2B receptor. This classification places ATL-801 within a broader category of pharmacological agents used to modulate receptor activity for therapeutic benefits.
The synthesis of ATL-801 involves sophisticated organic chemistry techniques. While specific details regarding the synthetic route are not extensively documented in public literature, it is known that the synthesis typically employs multi-step reactions involving key intermediates that facilitate the formation of the final compound. The synthesis may include:
The molecular structure of ATL-801 can be described using standard chemical notation. The compound typically features a complex arrangement of atoms that includes nitrogen, carbon, hydrogen, and possibly oxygen or sulfur atoms, depending on the specific formulation.
Key structural data includes:
ATL-801 undergoes various chemical reactions that are crucial for its function as a receptor antagonist. These reactions include:
The technical details surrounding these reactions often involve kinetic studies that assess how effectively ATL-801 can displace adenosine from its binding sites.
The mechanism of action for ATL-801 revolves around its ability to block the adenosine A2B receptor. By inhibiting this receptor, ATL-801 can modulate several downstream signaling pathways associated with inflammation and immune response:
Data supporting these mechanisms often come from in vitro studies demonstrating reduced inflammatory markers in cells treated with ATL-801 compared to controls.
ATL-801 exhibits several physical and chemical properties relevant to its function:
Relevant data may include melting point, boiling point, and spectral data (e.g., infrared spectroscopy) that characterize functional groups within the compound.
The primary scientific applications of ATL-801 lie within pharmacology and medicinal chemistry:
Adenosine receptors (A₁, A₂ₐ, A₂в, A₃) are G protein-coupled receptors that modulate physiological responses to extracellular adenosine, a purine nucleoside accumulating during cellular stress, hypoxia, or inflammation [3] [7]. The A₂в receptor, distinguished by its low affinity for adenosine (requiring micromolar concentrations for activation), is ubiquitously expressed in vascular endothelial cells, smooth muscle, macrophages, and epithelial tissues—notably the colon, where it is the predominant adenosine receptor subtype [3] [5] [10]. Its activation triggers dual signaling pathways:
Table 1: Adenosine Receptor Subtypes and Functional Profiles
Subtype | Affinity for Adenosine | Primary Signaling | Key Immune Functions |
---|---|---|---|
A₁ | High (nM) | Gi (↓ cAMP) | Anti-inflammatory, neuroprotection |
A₂ₐ | High (nM) | Gs (↑ cAMP) | Anti-inflammatory, vasodilation |
A₂в | Low (µM) | Gs/Gq | Pro-inflammatory cytokine release, chloride secretion |
A₃ | High (nM) | Gi/Gq | Mast cell stabilization, ischemia protection |
A₂в receptors are upregulated during inflammation via hypoxia-inducible factor 1α (HIF-1α) and cytokines (e.g., TNF-α) [3] [10]. In inflammatory bowel disease (IBD), colonic A₂в overexpression correlates with:
ATL-801 (N-[5-(1-cyclopropyl-2,6-dioxo-3-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-pyridin-2-yl]-N-ethyl-nicotinamide) emerged in the late 2000s as a potent, orally bioavailable A₂в antagonist. Key milestones include:
Table 2: ATL-801 Chemical and Pharmacological Profile
Property | Value | Source/Model |
---|---|---|
CAS Number | 1000005-71-9 | [1] [6] |
Molecular Formula | C₂₄H₂₅N₇O₃ | [1] [4] |
Molecular Weight | 459.50 g/mol | [1] [6] |
Selectivity (Kᵢ) | A₂в: 10 nM; A₁/A₂ₐ/A₃: >1 µM | [2] [8] |
Solubility | DMSO (>10 mM); aqueous formulations require solubilizers | [4] [6] |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4